(-)-O-Desmethyl-N,N-bisdesmethyl Tramadol

Analytical Chemistry Pharmacology Forensic Toxicology

This is the optically active, fully demethylated terminal metabolite of tramadol (Metabolite M4). Unlike active M1, M4 is an inactive, low-abundance marker critical for comprehensive forensic metabolic profiling and CYP phenotyping. Its distinct logP ensures unique LC retention, eliminating proxy errors. Procure as a certified reference standard for validated, interference-free quantification in toxicology, pharmacokinetic, and environmental fate protocols.

Molecular Formula C₁₃H₁₉NO₂
Molecular Weight 221.3
CAS No. 185502-41-4
Cat. No. B1140022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-O-Desmethyl-N,N-bisdesmethyl Tramadol
CAS185502-41-4
Synonyms3-[(1S,2S)-2-(Aminomethyl)-1-hydroxycyclohexyl]phenol; 
Molecular FormulaC₁₃H₁₉NO₂
Molecular Weight221.3
Structural Identifiers
SMILESC1CCC(C(C1)CN)(C2=CC(=CC=C2)O)O
InChIInChI=1S/C13H19NO2/c14-9-11-4-1-2-7-13(11,16)10-5-3-6-12(15)8-10/h3,5-6,8,11,15-16H,1-2,4,7,9,14H2/t11-,13+/m0/s1
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(-)-O-Desmethyl-N,N-bisdesmethyl Tramadol (CAS 185502-41-4) Procurement Guide: A Terminal Tramadol Metabolite Reference Standard


(-)-O-Desmethyl-N,N-bisdesmethyl Tramadol (CAS 185502-41-4), also referred to as N,N,O-Tridesmethyltramadol or Tramadol Metabolite M4, is an optically active, fully demethylated phase I metabolite of the synthetic analgesic tramadol [1]. It belongs to the cyclohexylphenol class and serves as a terminal metabolite in the tramadol metabolic pathway, formed via sequential O-demethylation and N-demethylation steps [2]. As a minor metabolite present in low abundance in vivo, its primary utility lies not in therapeutic application but as an essential analytical reference standard and research tool for forensic toxicology, pharmacokinetic profiling, and metabolic fate studies [3].

Why (-)-O-Desmethyl-N,N-bisdesmethyl Tramadol Cannot Be Substituted by Other Tramadol Metabolites in Analytical and Research Applications


The tramadol metabolic pathway generates multiple phase I metabolites (M1 through M5) with distinct structural modifications and, consequently, divergent pharmacological and physicochemical profiles [1]. Generic substitution among these metabolites is analytically invalid. For instance, M1 (O-Desmethyltramadol) is the primary active metabolite contributing to analgesia, whereas M4 (the target compound) is a minor, essentially inactive terminal metabolite with negligible mu-opioid receptor activity [2]. Their chromatographic retention times, mass spectrometric fragmentation patterns, and receptor binding profiles differ significantly, meaning an M1 or M5 reference standard cannot serve as a proxy for M4 in validated LC-MS/MS or receptor binding assays [3]. For forensic and clinical toxicology laboratories, the accurate identification and quantification of specific tramadol metabolites, including the terminal M4, is critical for comprehensive metabolic profiling and for distinguishing between therapeutic use, metabolic dysfunction, or potential drug interactions [4].

(-)-O-Desmethyl-N,N-bisdesmethyl Tramadol (CAS 185502-41-4) Quantitative Differentiation Evidence


Mu-Opioid Receptor Binding Affinity: M4 is Essentially Inactive Compared to M1 and M5

In direct comparative studies at the cloned human mu-opioid receptor, the racemic mixture of M4 (N,N,O-Tridesmethyltramadol) displays only weak affinity (Ki > 10 µM) and fails to stimulate GTPγS binding, indicating a lack of functional agonism [1]. In stark contrast, the active metabolite (+)-M1 exhibits a Ki of 3.4 nM, and (±)-M5 exhibits a Ki of 100 nM [1]. The target compound, the (-)-enantiomer of M4, is inferred to have similarly negligible activity at this receptor based on the class-level inactivity of the fully demethylated M4 racemate [1].

Analytical Chemistry Pharmacology Forensic Toxicology Receptor Binding

Functional Agonism at Mu-Opioid Receptor: M4 Lacks Detectable Intrinsic Efficacy

In a [35S]GTPγS binding assay designed to measure functional agonism, the racemic M4 metabolite produced no stimulatory effect on GTPγS binding, consistent with its weak receptor affinity [1]. In contrast, the metabolites (+)-M1, (±)-M5, and (-)-M1 displayed a clear rank order of intrinsic efficacy: (+)-M1 > (±)-M5 > (-)-M1 [1]. The target compound, the (-)-enantiomer of M4, is expected to be similarly inactive in this functional assay [1].

Pharmacodynamics G-Protein Coupled Receptors Signal Transduction

Seizure Induction Potential: M4 is Less Potent Than Parent Tramadol

In an in vivo mouse model assessing seizure induction, the M4 metabolite (racemic N,N,O-Tridesmethyltramadol) was among the M1-M5 metabolites found to be less potent than the parent drug tramadol in eliciting seizures [1]. While specific SD50 values for M4 are not provided, the study explicitly concludes that 'The M1 to M5 metabolites (and M1 enantiomers) of tramadol were less potent than tramadol' [1]. This class-level finding indicates a lower convulsant risk profile for the fully demethylated metabolites, including the target compound, compared to the parent drug [1].

Toxicology Neuropharmacology Safety Pharmacology

Physicochemical Properties: LogP as a Predictor of Differential Chromatographic Behavior

The calculated logP (octanol-water partition coefficient) for N,N,O-Tridesmethyltramadol (M4) is reported as 2.1277 [1]. This value reflects the compound's lipophilicity and directly impacts its retention time in reversed-phase liquid chromatography (RP-LC) [2]. While direct comparative logP data for M1 and M5 in the same study are not provided, the fully demethylated M4 is structurally more polar than the partially methylated M1 and M5, which correlates with its distinct chromatographic elution profile [3].

Analytical Method Development Chromatography Physicochemical Properties

Metabolic Pathway Position: M4 as a Minor Terminal Metabolite for Pharmacokinetic Profiling

Tramadol undergoes extensive hepatic metabolism, yielding five primary phase I metabolites: M1 (O-desmethyl), M2 (N-desmethyl), M3 (N,N-didesmethyl), M4 (O,N,N-tridesmethyl), and M5 (O,N-didesmethyl) [1]. Among these, M1 and M5 are the main active metabolites, while M3, M4, and their conjugates are formed only in minor quantities [1]. The target compound, (-)-M4, represents a terminal, fully demethylated metabolite, making it a valuable marker for assessing the completeness of tramadol metabolism and for studying the activity of multiple CYP isoforms, including CYP2D6 and CYP3A4 [2].

Drug Metabolism Pharmacokinetics Toxicology

Validated Application Scenarios for (-)-O-Desmethyl-N,N-bisdesmethyl Tramadol (CAS 185502-41-4)


Forensic Toxicology: Definitive Identification of Tramadol Metabolites in Postmortem and DUID Cases

In forensic toxicology, the comprehensive detection of tramadol metabolites is essential for confirming exposure and interpreting drug-impaired driving (DUID) or postmortem findings. The target compound, as a fully demethylated terminal metabolite, serves as a critical reference standard in validated LC-MS/MS methods. Its inclusion in analytical panels allows for the definitive identification of M4, thereby providing a more complete metabolic profile. The fact that M4 is a minor, inactive metabolite [1] helps toxicologists distinguish between recent therapeutic use (where parent drug and active M1 predominate) and more extensive metabolism or chronic use scenarios where terminal metabolites like M4 may accumulate [2]. Failure to include M4 in the analytical scope can lead to an incomplete picture of tramadol disposition.

Clinical Pharmacology and Pharmacogenomics: Phenotyping CYP2D6 and CYP3A4 Activity

The metabolic ratio of tramadol to its various phase I metabolites, including M4, is a recognized tool for phenotyping cytochrome P450 enzyme activity, particularly CYP2D6 [1]. Given that M4 is formed through sequential O- and N-demethylation steps involving both CYP2D6 and CYP3A4, its plasma or urinary concentration serves as an integrated marker of multiple enzyme activities. Research laboratories and clinical pharmacologists utilize certified M4 reference standards to accurately quantify this minor metabolite in pharmacokinetic studies, enabling the stratification of patients into poor, intermediate, extensive, or ultra-rapid metabolizer phenotypes. This has direct implications for personalized dosing and predicting drug-drug interactions [2].

Analytical Method Development and Validation: Ensuring Chromatographic Resolution

For analytical chemists developing and validating bioanalytical methods (e.g., LC-MS/MS, HPLC-UV) for tramadol and its metabolites, the availability of a pure reference standard for each metabolite, including M4, is non-negotiable. As demonstrated in validated LC methods, the five phase I metabolites possess distinct physicochemical properties that dictate their chromatographic separation [1]. The calculated logP of M4 (2.1277) [2] underscores its different retention behavior compared to M1 and M5. Using the M4 standard is essential for establishing method specificity, determining lower limits of quantification (LLOQ), and verifying that the analytical system can resolve M4 from co-eluting interferences and other tramadol metabolites [3].

Metabolic Fate and Environmental Toxicology Studies

Beyond clinical and forensic applications, tramadol metabolites, including M4, are increasingly recognized as environmental contaminants of emerging concern. In wastewater-based epidemiology and environmental fate studies, the detection of specific human metabolites provides more reliable consumption estimates than the parent drug alone, which may be subject to degradation or direct disposal. M4, as a minor but distinct human metabolite, can serve as a specific biomarker for human tramadol metabolism. Analytical chemists and environmental toxicologists rely on certified reference standards like (-)-O-Desmethyl-N,N-bisdesmethyl Tramadol to develop and validate trace-level analytical methods for monitoring these compounds in complex environmental matrices [1].

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